GW7647

Overview

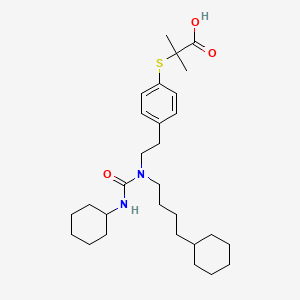

Description

GW7647 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). It is known for its high receptor binding affinity and specificity, making it a valuable compound in scientific research, particularly in the fields of biology and medicine. The chemical formula of this compound is C29H46N2O3S, and it has a molecular weight of 502.75 g/mol .

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor α (PPARα) . PPARα is a transcriptional regulator of lipid metabolism .

Mode of Action

This compound is a potent PPARα agonist . It must reach the nucleus to activate this receptor . In cells expressing human fatty acid-binding protein 1 (FABP1), treatment with this compound increases FABP1’s nuclear localization and potentiates the compound-mediated PPARα activation .

Biochemical Pathways

The compound affects the lipid metabolism pathway by activating PPARα . This activation leads to changes in the transcription of genes involved in lipid metabolism, promoting lipid breakdown and reducing lipid synthesis .

Pharmacokinetics

Its ability to reach the nucleus suggests it is well-absorbed and can cross cellular membranes . Its interaction with FABP1 may also influence its distribution within the body .

Result of Action

The activation of PPARα by this compound leads to changes in lipid metabolism . This can result in decreased lipid synthesis and increased lipid breakdown, potentially influencing lipid levels in the body .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence or absence of FABP1 in cells can affect the compound’s ability to activate PPARα

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW7647 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Formation of the core structure: This involves the reaction of cyclohexanebutylamine with cyclohexyl isocyanate to form a urea derivative.

Introduction of the phenylthio group: The urea derivative is then reacted with 2-(4-bromophenylthio)-2-methylpropionic acid under basic conditions to introduce the phenylthio group.

Final modifications: The final product is obtained after purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

GW7647 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

GW7647 has a wide range of scientific research applications, including:

Biology: It is used to study the biological functions of PPARα in various cell types, including hepatocytes and cardiomyocytes

Medicine: This compound is investigated for its potential therapeutic effects in conditions such as liver steatosis, cardiovascular diseases, and neurodegenerative disorders like Alzheimer’s disease

Chemistry: It serves as a model compound for studying the chemical properties and reactivity of PPARα agonists

Industry: This compound is used in the development of new drugs and therapeutic agents targeting PPARα

Comparison with Similar Compounds

Similar Compounds

WY-14643: Another potent PPARα agonist with similar biological effects.

Bezafibrate: A fibrate drug that activates PPARα and is used clinically to treat hyperlipidemia.

GW501516: A PPARδ agonist with distinct but related biological activities

Uniqueness of GW7647

This compound is unique due to its high selectivity and potency for PPARα compared to other PPAR agonists. It has been shown to have more than 200-fold selectivity for PPARα over PPARγ and PPARδ, making it a valuable tool for studying PPARα-specific pathways and effects .

Biological Activity

GW7647 is a highly potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key transcription factor involved in lipid metabolism, inflammation, and cellular proliferation. This compound has garnered attention in various studies for its biological activities, particularly in the context of metabolic disorders and cancer.

This compound functions primarily by activating PPARα, which regulates the expression of genes involved in fatty acid oxidation, glucose homeostasis, and inflammation. The binding of this compound to PPARα facilitates its translocation to the nucleus, where it influences gene transcription.

Key Findings:

- Activation of PPARα : this compound enhances the transcriptional activity of PPARα, leading to increased expression of target genes such as acyl-CoA oxidase 1 (Acox1) and cytochrome P450 4A10 (Cyp4a10) .

- Cell Cycle Regulation : In human smooth muscle cells (hSMCs), this compound treatment resulted in a dose-dependent inhibition of cell proliferation by altering cell-cycle distribution, specifically increasing the proportion of cells in the G0/G1 phase and decreasing those in the S phase .

Effects on Lipid Metabolism

This compound has been shown to significantly influence lipid metabolism, particularly in liver tissues. In studies involving mouse models, long-term administration of this compound led to notable changes in hepatic lipid profiles.

Table 1: Hepatic Effects of this compound Treatment

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Body Weight (g) | 25 ± 2 | 22 ± 2* |

| Liver Weight (g) | 5 ± 0.5 | 6 ± 0.5* |

| Acox1 mRNA Expression (fold) | 1.0 | 3.5* |

| Cyp4a10 mRNA Expression (fold) | 1.0 | 2.8* |

*Significant difference from control group (p < 0.05).

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects by reducing lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression and nitric oxide production in macrophages. This effect is mediated through enhanced degradation of iNOS protein via the proteasome pathway .

Study on Hepatocarcinogenesis

In a study examining hepatocarcinogenesis, mice treated with this compound showed altered liver histology and increased expression of hepatic enzymes associated with fatty acid metabolism. The incidence of severe centrilobular hypertrophy was significantly higher in PPARα-humanized mice treated with this compound compared to controls .

Ischemia/Reperfusion Injury

Another study highlighted the protective role of this compound against ischemia/reperfusion injury by abrogating the elevation of free fatty acids during reperfusion events, indicating a potential therapeutic application for cardiovascular diseases .

Properties

IUPAC Name |

2-[4-[2-[4-cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46N2O3S/c1-29(2,27(32)33)35-26-18-16-24(17-19-26)20-22-31(28(34)30-25-14-7-4-8-15-25)21-10-9-13-23-11-5-3-6-12-23/h16-19,23,25H,3-15,20-22H2,1-2H3,(H,30,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNYXWMTHFMHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040748 | |

| Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265129-71-3 | |

| Record name | 2-[[4-[2-[[(Cyclohexylamino)carbonyl](4-cyclohexylbutyl)amino]ethyl]phenyl]thio]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265129-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 7647 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265129713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-7647 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL2A9CAZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.